![molecular formula C15H18ClNO2 B7564553 [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the class of cyclopropyl ketones and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. The compound has been shown to interact with various receptors and enzymes, including the mu-opioid receptor, the cannabinoid receptor, and the cyclooxygenase enzyme. These interactions result in the modulation of pain perception, inflammation, and tumor growth.
Biochemical and Physiological Effects
[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce pain and inflammation in animal models of acute and chronic pain. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone for lab experiments is its potent and selective activity. The compound has been shown to exhibit high affinity and selectivity for its target receptors and enzymes, making it an ideal tool for investigating the underlying mechanisms of pain, inflammation, and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone. One potential direction is the development of novel analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the compound's potential use as a drug delivery system for the treatment of brain diseases. Additionally, the compound's potential use as a therapeutic agent for the treatment of cancer and chronic pain warrants further investigation. Finally, the compound's mechanism of action and its interactions with various signaling pathways in the body require further elucidation.
合成法
The synthesis of [1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 1-(3-chlorophenyl)cyclopropylamine with 4-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles, and different methods have been proposed to optimize the yield and purity of the product.
科学的研究の応用
[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to exhibit potent analgesic, anti-inflammatory, and anti-tumor activities in preclinical studies. The compound has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
[1-(3-chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c16-12-3-1-2-11(10-12)15(6-7-15)14(19)17-8-4-13(18)5-9-17/h1-3,10,13,18H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFTVKXJKSQYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

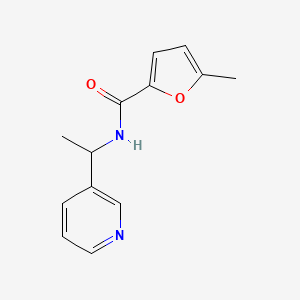
![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)
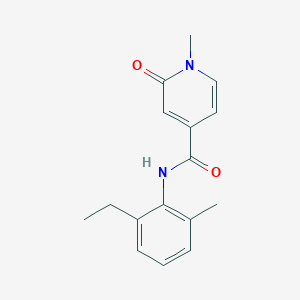
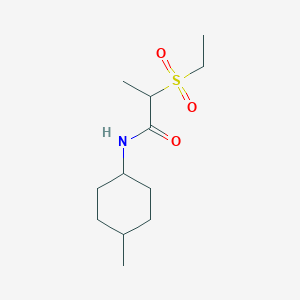
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564513.png)
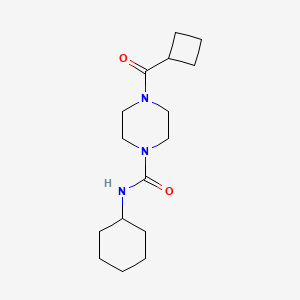
![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
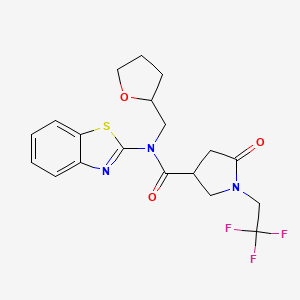
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![1-[[6-(Azepan-1-yl)pyridin-3-yl]methyl]-3-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7564545.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)